molecular formula C15H20ClNO2S B255401 N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide

Cat. No. B255401
M. Wt: 313.8 g/mol
InChI Key: NCCCSKOWWJLPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide, also known as CMCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the upregulation of proapoptotic genes and downregulation of antiapoptotic genes, resulting in the induction of apoptosis. N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide has also been found to modulate the activity of various receptors, including G-protein-coupled receptors (GPCRs) and ion channels. This modulation can affect intracellular signaling pathways, leading to changes in cellular functions.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. Inflammatory cells, N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide can reduce the production of inflammatory cytokines and chemokines, thereby suppressing the inflammatory response. In neurons, N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide can protect against oxidative stress and apoptosis, potentially preventing the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide has several advantages for laboratory experiments, including its high purity, stability, and specificity for molecular targets. However, some limitations exist, including the need for optimization of dosages and treatment durations, as well as the potential for off-target effects.

Future Directions

There are several future directions for N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide research, including the identification of new molecular targets, optimization of dosages and treatment durations, and the development of more specific and potent analogs. Additionally, the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide in other diseases, such as cardiovascular and metabolic disorders, should be explored. Overall, N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide has significant potential for the development of novel therapeutics, and further research is warranted to fully understand its molecular mechanisms and therapeutic applications.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide involves the reaction between 5-chloro-2-methoxyaniline and cyclohexanethiol in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid and acetic anhydride to form N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide. This synthesis method has been optimized to achieve high yields and purity of N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide can reduce the production of inflammatory cytokines and chemokines, thereby suppressing the inflammatory response. In neurodegenerative disorder research, N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide has been found to protect neurons from oxidative stress and apoptosis, potentially preventing the progression of neurodegenerative diseases.

properties

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylthio)acetamide

Molecular Formula

C15H20ClNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-cyclohexylsulfanylacetamide

InChI

InChI=1S/C15H20ClNO2S/c1-19-14-8-7-11(16)9-13(14)17-15(18)10-20-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,18)

InChI Key

NCCCSKOWWJLPGT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2CCCCC2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2CCCCC2

Origin of Product

United States

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